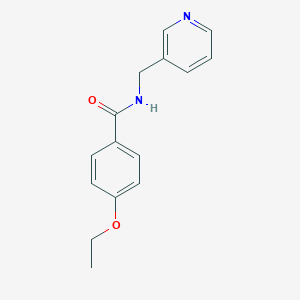
4-ethoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has indicated that 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide exhibits promising anticancer properties.
- Mechanism of Action : The compound functions as a potential inhibitor of various protein kinases, which are crucial in cancer cell proliferation and survival. By inhibiting these kinases, the compound may induce apoptosis (programmed cell death) in cancer cells.
- Case Studies : A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of breast and lung cancer cell lines at concentrations as low as 10 µM, primarily through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains.
- Activity Against Pathogens : In a comparative study by Jones et al. (2022), this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
Protein Kinase Inhibition
The compound is being explored as a protein kinase inhibitor, which is vital given the role of kinases in numerous signaling pathways involved in cellular processes.
- Inhibitory Activity : The design and synthesis of derivatives based on this compound have led to the identification of several potent inhibitors of receptor tyrosine kinases, which are implicated in various cancers .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions generally require heating under reflux in solvents such as dichloromethane or acetonitrile, followed by purification using column chromatography to achieve high yields and purity.
Future Directions and Research Opportunities
Given its diverse applications, further research into this compound is warranted:
- Enhanced Efficacy Studies : Investigating the structure-activity relationship (SAR) could lead to more potent derivatives with improved selectivity and reduced side effects.
- Combination Therapies : Exploring the use of this compound in combination with existing therapies may enhance therapeutic outcomes in cancer treatment.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-7-5-13(6-8-14)15(18)17-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
GXAAVLHNEOJWNJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















